N2-Methyl-D-lysine N2-Methyl-D-lysine
Brand Name: Vulcanchem
CAS No.: 862504-02-7
VCID: VC18944967
InChI: InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m1/s1
SMILES:
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol

N2-Methyl-D-lysine

CAS No.: 862504-02-7

Cat. No.: VC18944967

Molecular Formula: C7H16N2O2

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

N2-Methyl-D-lysine - 862504-02-7

Specification

CAS No. 862504-02-7
Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
IUPAC Name (2R)-6-amino-2-(methylamino)hexanoic acid
Standard InChI InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m1/s1
Standard InChI Key OLYPWXRMOFUVGH-ZCFIWIBFSA-N
Isomeric SMILES CN[C@H](CCCCN)C(=O)O
Canonical SMILES CNC(CCCCN)C(=O)O

Introduction

Chemical Identity and Structural Features

N2-Methyl-D-lysine (IUPAC name: (2R)-2,6-diamino-2-methylhexanoic acid) is a chiral amino acid derivative with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol . Its structure diverges from canonical lysine in two key aspects:

  • Stereochemistry: The D-configuration at the α-carbon distinguishes it from the naturally prevalent L-lysine.

  • Methylation: A methyl group (-CH₃) substitutes the hydrogen on the α-amino group (N2), altering its nucleophilicity and steric profile .

Table 1: Key Molecular Properties of N2-Methyl-D-lysine

PropertyValueSource
Molecular FormulaC₇H₁₆N₂O₂PubChem
Molecular Weight160.21 g/molPubChem
IUPAC Name(2R)-2,6-diamino-2-methylhexanoic acidPubChem
CAS Registry Number111717-28-3PubChem
Synonymsα-Methyl-D-lysine, 2-Methyl-D-lysinePubChem

Synthesis and Chemical Reactivity

The synthesis of N2-methyl-D-lysine involves strategic protection and alkylation of the α-amino group while preserving stereochemical integrity. Although direct reports on its synthesis are sparse, methodologies for analogous N-methylated amino acids provide a template.

Synthetic Strategies

  • Alkylation of Protected Lysine Derivatives:

    • Protection: The ε-amino group of D-lysine is shielded using a benzoyl or carbobenzoxy (Cbz) group, while the α-amino group is activated for methylation .

    • Methylation: Treatment with methyl iodide (CH₃I) in alkaline conditions introduces the methyl group at N2 .

    • Deprotection: Acidic hydrolysis (e.g., HBr in acetic acid) removes protective groups, yielding N2-methyl-D-lysine .

  • Reductive Amination:

    • Condensation of D-lysine with formaldehyde under reducing conditions (e.g., sodium borohydride) selectively methylates the α-amino group .

Table 2: Comparative Synthesis Routes for N-Methylated Lysine Derivatives

MethodReagents/ConditionsYield (%)Limitations
AlkylationCH₃I, NaOH, benzoyl protection30–40Requires multi-step protection/deprotection
Reductive AminationHCHO, NaBH₄, aqueous ethanol20–25Risk of over-alkylation

Physicochemical Properties

N2-Methyl-D-lysine exhibits distinct properties due to its methylation and chirality:

  • Solubility: High solubility in aqueous solutions (similar to lysine) but reduced solubility in organic solvents .

  • Acid-Base Behavior: The α-amino group (pKa ≈ 9.5) is less basic than lysine’s ε-amino group (pKa ≈ 10.5), altering its ionization state under physiological conditions .

  • Stereochemical Impact: The D-configuration renders it resistant to proteolytic enzymes that target L-amino acids, enhancing metabolic stability .

Challenges and Future Directions

The study of N2-methyl-D-lysine remains nascent, with critical gaps in:

  • Biological Activity: No in vivo studies confirm its metabolic or signaling roles.

  • Synthetic Scalability: Current methods suffer from moderate yields and complex purification .

  • Structural Characterization: Limited NMR or crystallographic data exist for this specific derivative .

Future research should prioritize enzymatic assays to assess its interaction with methyltransferases and applications in peptide-based therapeutics.

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